2-Amino-2,2-diphenylacetamide

melting point crystallinity thermal analysis

2-Amino-2,2-diphenylacetamide (C14H14N2O, MW 226.27 g/mol) is a diphenyl-substituted α-aminoacetamide. It is most frequently encountered as Phenytoin Impurity 3 (also designated Impurity E or Impurity 17 in various pharmacopoeial contexts).

Molecular Formula C14H14N2O
Molecular Weight 226.27 g/mol
CAS No. 15427-81-3
Cat. No. B3060947
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Amino-2,2-diphenylacetamide
CAS15427-81-3
Molecular FormulaC14H14N2O
Molecular Weight226.27 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C(C2=CC=CC=C2)(C(=O)N)N
InChIInChI=1S/C14H14N2O/c15-13(17)14(16,11-7-3-1-4-8-11)12-9-5-2-6-10-12/h1-10H,16H2,(H2,15,17)
InChIKeyHXFAKPJUAWRIIA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Amino-2,2-diphenylacetamide (CAS 15427-81-3) – Core Identity and Supply Landscape


2-Amino-2,2-diphenylacetamide (C14H14N2O, MW 226.27 g/mol) is a diphenyl-substituted α-aminoacetamide. It is most frequently encountered as Phenytoin Impurity 3 (also designated Impurity E or Impurity 17 in various pharmacopoeial contexts) . The compound contains a geminal diphenyl motif at the α-carbon and a primary amide, differentiating it structurally from mono-phenyl analogs. It is supplied as a characterized reference standard by multiple vendors with traceability to USP/EP compendial standards .

Why 2-Amino-2,2-diphenylacetamide Cannot Be Replaced by Generic In-Class Analogs


Although sharing a common α-aminoacetamide backbone with analogs such as 2-amino-2-phenylacetamide (CAS 700-63-0), the presence of two phenyl rings in the target compound introduces substantial differences in crystallinity, lipophilicity, and degradation behavior that preclude simple interchange . The gem‑diphenyl substitution raises the melting point by approximately 20 °C relative to the mono-phenyl analog, alters chromatographic retention, and dictates the specific impurity profile recognized under ICH Q3A guidelines for phenytoin active pharmaceutical ingredient (API) . Substituting with a generic α‑aminoacetamide would invalidate compendial method system suitability criteria and compromise impurity quantitation during regulatory submission [1].

Quantitative Differentiation of 2-Amino-2,2-diphenylacetamide: Comparator-Driven Evidence


Melting Point Elevation Versus 2-Amino-2-phenylacetamide

The target compound exhibits a measured melting point of 150–151 °C, compared to 130–132 °C reported for the mono‑phenyl analog 2‑amino‑2‑phenylacetamide (CAS 700‑63‑0) . This ~20 °C elevation reflects enhanced crystal lattice energy conferred by the second phenyl ring.

melting point crystallinity thermal analysis

LogP Differentiation Versus 2-Amino-2-phenylacetamide

The target compound has a reported logP of approximately 1.71, whereas the mono‑phenyl analog 2‑amino‑2‑phenylacetamide shows a logP of –0.29 [1]. The ~2.0 logP unit difference indicates markedly higher lipophilicity, which directly impacts reversed‑phase HPLC retention and extraction behavior.

lipophilicity chromatographic retention logP

Regulatory Reference Standard Utility Versus Generic Analogs

2-Amino-2,2-diphenylacetamide is recognized as Phenytoin Impurity 3 in multiple pharmacopeial frameworks and is supplied with traceability to USP/EP compendial standards . The USP Phenytoin monograph specifies a total impurity limit of NMT 0.9% (excluding benzophenone), within which Impurity 3 must be individually resolved and quantified [1]. Generic α‑aminoacetamides cannot fulfill this role because their retention times and response factors differ from the target impurity, compromising system suitability requirements for validated impurity methods.

pharmacopeial reference standard impurity profiling ICH Q3A

pH-Dependent Degradation Pathway Specificity

Controlling the pH of phenytoin solutions to between 8.3 and 9.4 results in 2‑amino‑2,2‑diphenylacetamide (diphenylglycinamide) as the primary degradant, minimizing further degradation to phenytoin . Outside this pH window, the degradation profile shifts to other products. This pH‑dependent selectivity defines a unique formation pathway that is not observed for mono‑phenyl analogs.

forced degradation pH stability phenytoin degradant

Purity Specification and Analytical Characterization Compliance

The target compound is supplied as a fully characterized reference standard with comprehensive analytical data (NMR, MS, HPLC purity ≥95%) compliant with ICH Q3A guidelines . In contrast, generic 2‑amino‑2‑phenylacetamide is typically offered at technical grade (e.g., 95% purity) without pharmacopeial characterization or impurity profile certification, limiting its direct utility in regulatory analytical workflows .

purity characterization certificate of analysis

Definitive Application Scenarios for Procuring 2-Amino-2,2-diphenylacetamide


Phenytoin ANDA Impurity Profiling and Method Validation

As Phenytoin Impurity 3, this compound is mandatory for method validation and quality control (QC) release testing under USP/EP monographs . Its defined retention behavior (logP‑driven) and degradation specificity (pH‑dependent) ensure accurate quantitation of the phenytoin impurity profile, which generic analogs cannot achieve .

Stability-Indicating Forced Degradation Studies of Phenytoin Formulations

The compound is the primary alkaline degradant at pH 8.3–9.4 . Procuring the authentic impurity reference is essential for developing stability‑indicating HPLC methods and for identifying degradation pathways during formulation development, ensuring that degradation is not misattributed to other species.

Thermal Stability Screening for Drug Substance Storage Optimization

The elevated melting point (150–151 °C) relative to mono‑phenyl analogs makes it suitable as a crystallinity benchmark in solid‑state characterization studies, aiding in the selection of storage conditions that minimize amorphous content and degradation in phenytoin API.

Chromatographic Retention Time Marker for Method Transfer and System Suitability

Its markedly higher logP (~1.71 vs. –0.29 for the mono‑phenyl analog) produces a distinct later eluting peak on reversed‑phase HPLC . This property can be exploited as an internal retention marker during inter‑laboratory method transfer, reducing misidentification errors when profiling complex impurity mixtures.

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17 linked technical documents
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